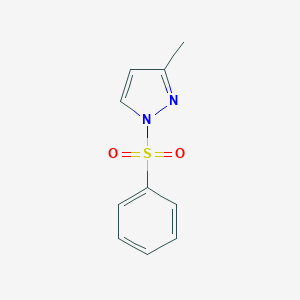

3-methyl-1-(phenylsulfonyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-9-7-8-12(11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMGMNUBPWIFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Phenylhydrazine with β-Keto Esters

The foundational approach involves the cyclization of substituted phenylhydrazines with β-keto esters, such as ethyl acetoacetate, to form the pyrazole core. For instance, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one is synthesized by reacting 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid, yielding a 95% product after crystallization. The methyl group at position 3 originates from the acetyl moiety of ethyl acetoacetate, ensuring regioselective incorporation.

Sulfonylation Post-Cyclization

Following pyrazole formation, sulfonylation introduces the phenylsulfonyl group. A representative method employs benzene sulfonamide with coupling agents like EDCI and HOBt in dimethylformamide (DMF). For example, pyrazole intermediates (2a–2d ) derived from Vilsmeier–Haack formylation are sulfonylated under mild conditions, achieving yields of 74–87% after purification. This stepwise approach avoids side reactions but requires stringent control over reaction pH and temperature.

Microwave-Assisted Synthesis

Modern techniques leverage microwave irradiation to accelerate cyclization. A study demonstrated the synthesis of 3-(4-(phenylsulfonyl)phenyl)-1H-pyrazole by reacting an enone intermediate (E-3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one ) with hydrazine hydrate in ethanol under microwave conditions (80°C, 300 W, 30 minutes). This method achieved a 78% yield, highlighting reduced reaction times and improved efficiency compared to conventional heating.

Catalytic and Reagent-Based Approaches

Lawesson Reagent-Mediated Cyclization

Industrial-scale methods prioritize non-toxic reagents. A patent detailed the use of Lawesson reagent for cyclizing 1-acetoacetyl-4-tert-butyloxycarbonyl phenylpiperidines with phenylhydrazine in ethanol, followed by deprotection to yield 3-methyl pyrazole derivatives with 86% efficiency. This approach eliminates highly toxic phosphorus-based reagents, enhancing environmental sustainability.

Oxidative Functionalization

Potassium permanganate (KMnO₄) serves as a robust oxidizer in transforming pyrazole precursors. For instance, oxidation of 1a–1d (derived from phenylhydrazine and ethyl acetoacetate) with 5.0 M KMnO₄ at 70–80°C produces carboxylic acid intermediates, which are subsequently sulfonylated. This method ensures high purity but necessitates careful pH adjustment to prevent over-oxidation.

Analytical Characterization and Spectral Data

Synthetic compounds are validated via spectroscopic and elemental analyses. Key data for 3-methyl-1-(phenylsulfonyl)-1H-pyrazole include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 238–240°C | |

| ¹H NMR (DMSO-d₆) | δ 2.19 (s, CH₃), 7.62–8.06 (m, Ar-H) | |

| IR (KBr) | 1680 cm⁻¹ (C=O) | |

| MS (m/z) | 315 (M⁺) |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Traditional Cyclization | 74–87 | 5–24h | High regioselectivity | Requires toxic solvents |

| Microwave-Assisted | 78 | 0.5h | Rapid, energy-efficient | Specialized equipment needed |

| Lawesson Reagent | 86 | 12h | Scalable, low toxicity | Cost-intensive reagents |

Industrial-Scale Production Considerations

Industrial protocols prioritize safety and cost-effectiveness. The substitution of phosphorus oxychloride with Lawesson or Belleau reagents reduces toxicity, while tetrahydrofuran (THF) and ethanol solvents facilitate easier waste management . Continuous-flow systems are being explored to further optimize microwave-assisted routes for kilogram-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-1-(phenylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 3-methyl-1-(phenylsulfonyl)-1H-pyrazole, exhibit significant anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit inflammatory pathways by targeting specific enzymes involved in the inflammatory response. For instance, a study using carrageenan-induced paw edema in rats showed that related pyrazole derivatives significantly reduced swelling, indicating a dose-dependent therapeutic potential for inflammatory conditions .

Analgesic Effects

The analgesic properties of this compound have also been investigated. In controlled experiments using the hot plate test, pyrazole derivatives exhibited significant pain relief compared to standard analgesics. This suggests that they may act through central mechanisms to alleviate pain, making them potential candidates for developing new analgesic drugs .

Antiviral Applications

Recent studies have identified pyrazole derivatives as promising candidates for antiviral therapies, particularly against flavivirus infections such as yellow fever virus and hepatitis C virus. A systematic screening of pyrazole compounds revealed that modifications to the phenyl group could enhance antiviral activity while maintaining low cytotoxicity . The specific structure of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole may contribute to its efficacy against these viral pathogens.

Synthesis and Characterization

The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole typically involves several key steps:

- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

- Introduction of the Phenylsulfonyl Group : This involves sulfonylation using phenylsulfonyl chloride in the presence of a base.

- Esterification : The final step includes esterification with appropriate acids using coupling agents .

Data Summary

The following table summarizes key findings related to the biological activity and applications of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole:

Study on Inflammation Models

In a controlled experiment with carrageenan-induced paw edema in rats, compounds similar to 3-methyl-1-(phenylsulfonyl)-1H-pyrazole showed a significant reduction in swelling compared to control groups. The results indicated a clear dose-dependent effect, highlighting its potential therapeutic use in treating inflammatory conditions.

Analgesic Effectiveness

Another study assessed the analgesic properties using the hot plate test. Compounds similar to 3-methyl-1-(phenylsulfonyl)-1H-pyrazole exhibited significant pain relief compared to established analgesics, suggesting central mechanisms at play .

Mecanismo De Acción

The mechanism of action of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The phenylsulfonyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.

Comparación Con Compuestos Similares

Key Insights from Comparative Analysis:

Substituent Position and Bioactivity

- The phenylsulfonyl group at the 1-position in the target compound distinguishes it from analogs like 4-(2-chlorophenyl)-3-methyl-1H-pyrazole . Sulfonyl groups generally improve solubility and metabolic stability compared to halogens or alkyl chains.

- Compounds with methylsulfonyl groups (e.g., 3-(methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole) exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Impact of Sulfur-Containing Groups

- Ethylsulfanyl -substituted derivatives (e.g., ) demonstrate higher bioavailability due to increased lipophilicity, whereas sulfonyl chloride derivatives (e.g., 1-methyl-1H-pyrazole-3-sulfonyl chloride) are more reactive in forming sulfonamide bonds .

Biological Activity Profiles

- The target compound’s phenylsulfonyl group may confer CNS activity via blood-brain barrier penetration, contrasting with 4-(2-chlorophenyl)-3-methyl-1H-pyrazole’s antimicrobial focus .

- Nitrophenyl and methylsulfonyl combinations () show dual reactivity, making them suitable for catalysis or multi-target drug design.

Steric and Electronic Effects

- The 3-methyl group in the target compound reduces steric hindrance at the pyrazole ring compared to bulkier substituents (e.g., trifluoromethyl in 4-(trifluoromethyl)phenylpyrazole) .

Actividad Biológica

3-Methyl-1-(phenylsulfonyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound 3-methyl-1-(phenylsulfonyl)-1H-pyrazole features a pyrazole ring substituted with a methyl group and a phenylsulfonyl moiety. This structure is pivotal for its biological activity, influencing interactions with biological targets.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 3-methyl-1-(phenylsulfonyl)-1H-pyrazole. The compound exhibits potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Mechanism of Action : The phenylsulfonyl group enhances binding affinity to COX enzymes, resulting in reduced prostaglandin synthesis.

- Case Study : In a comparative study, compounds similar to 3-methyl-1-(phenylsulfonyl)-1H-pyrazole demonstrated up to 86% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM, outperforming traditional NSAIDs like phenylbutazone .

| Compound | IL-6 Inhibition (%) | Reference Drug | Reference IL-6 Inhibition (%) |

|---|---|---|---|

| 3-Methyl-1-(phenylsulfonyl)-1H-pyrazole | 76–93% | Dexamethasone | 86% |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Studies indicate that 3-methyl-1-(phenylsulfonyl)-1H-pyrazole exhibits activity against various bacterial strains.

- Testing Methodology : The compound was screened against E. coli, Bacillus subtilis, and Aspergillus niger using standard disc diffusion methods.

- Results : The compound showed significant inhibition zones comparable to standard antibiotics such as ampicillin and norfloxacin .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 15 | Ampicillin | 18 |

| Bacillus subtilis | 17 | Norfloxacin | 20 |

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit tumor growth and proliferation in various cancer cell lines.

- Mechanism : The compound's ability to inhibit specific kinases involved in cancer progression has been demonstrated.

- Case Study : A derivative similar to 3-methyl-1-(phenylsulfonyl)-1H-pyrazole showed IC50 values of 0.08 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.08 | Erlotinib | 0.07 |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their pharmacological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-1-(phenylsulfonyl)-1H-pyrazole?

- Methodology : The compound can be synthesized via sulfonation reactions using precursors like 1-methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is also applicable, involving triazenylpyrazole precursors, THF/water solvent systems, and purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) .

- Key Data : Typical reaction conditions include 50°C for 16 hours, copper sulfate (0.3 equiv), and sodium ascorbate (1.0 equiv), yielding 40–61% after purification .

Q. How is 3-methyl-1-(phenylsulfonyl)-1H-pyrazole characterized spectroscopically?

- Methodology :

- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the phenylsulfonyl group deshields adjacent protons (δ = 7.99–8.08 ppm in DMSO-d6) .

- HPLC/LC-MS : Used to confirm purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 263.06) .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow GHS hazard codes (H303+H313+H333) with safety measures including gloves (P280), eye protection (P305+P351+P338), and fume hood use . Avoid inhalation/ingestion due to uncharacterized toxicity .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

- Methodology : ICReDD’s reaction path search methods use quantum chemical calculations to predict optimal conditions (e.g., solvent polarity, temperature) and minimize trial-and-error experimentation. For example, DFT calculations can model sulfonation kinetics or regioselectivity in triazole-pyrazole hybrids .

- Case Study : Computational screening identified THF/water (1:1) as ideal for CuAAC, aligning with experimental yields of 60–61% .

Q. How do substituent positions influence the compound’s reactivity and biological activity?

- Methodology :

- Substituent Effects : The phenylsulfonyl group at position 1 enhances electrophilicity, enabling nucleophilic substitutions. Methyl at position 3 stabilizes the pyrazole ring, reducing steric hindrance .

- Biological Relevance : Analogues like 1-(3-sulfamidophenyl)-3-methyl-5-pyrazolone show activity in enzyme inhibition studies, suggesting potential for medicinal chemistry optimization .

Q. How to resolve contradictions in reported reaction yields or by-product profiles?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.